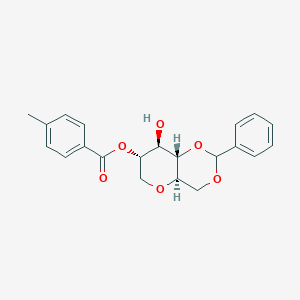

1,5-Anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol

Übersicht

Beschreibung

1,5-Anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol, also known as this compound, is a useful research compound. Its molecular formula is C21H22O6 and its molecular weight is 370.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of 1,5-Anhydro-4,6-O-benzylidene-2-O-p-toluoyl-D-glucitol is the alpha-glucosidase enzymes . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, thus regulating blood sugar levels in the body .

Mode of Action

1,5-Anhydro-4,6-O-benzylidene-2-O-p-toluoyl-D-glucitol interacts with its targets by selectively inhibiting the alpha-glucosidase enzymes . This inhibition slows down the breakdown of carbohydrates, thereby reducing the rate at which glucose is absorbed into the bloodstream .

Biochemical Pathways

The compound affects the carbohydrate digestion pathway by inhibiting alpha-glucosidase enzymes . This results in a slower breakdown of carbohydrates and a subsequent decrease in the rate of glucose absorption. The downstream effect is a reduction in postprandial (after meal) blood glucose levels .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the regulation of blood glucose levels . By inhibiting alpha-glucosidase enzymes, the compound slows down carbohydrate digestion, leading to a more gradual increase in blood glucose levels after meals . This can help manage blood glucose levels in patients with diabetes .

Biologische Aktivität

1,5-Anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol (CAS 156715-23-0) is a glucitol derivative with a molecular formula of C21H22O6 and a molecular weight of 370.4 g/mol. This compound has garnered attention in the field of carbohydrate chemistry and medicinal research due to its potential biological activities, particularly as an inhibitor of alpha-glucosidase enzymes. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The primary biological activity of this compound is its selective inhibition of alpha-glucosidase enzymes . These enzymes play a crucial role in carbohydrate digestion by hydrolyzing oligosaccharides into monosaccharides. By inhibiting these enzymes, the compound can regulate blood glucose levels, making it a candidate for managing conditions such as diabetes.

Biochemical Pathways

The inhibition of alpha-glucosidase affects the carbohydrate digestion pathway, leading to reduced glucose absorption in the intestines. This mechanism is particularly beneficial for diabetic patients as it helps in controlling postprandial blood glucose spikes.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Synthesis and Derivative Analysis : The compound serves as a precursor for synthesizing nucleoside derivatives that exhibit conformational specificity and biological activity against various targets.

- Inhibitory Effects on Enzymes : Research indicates that this compound effectively inhibits alpha-glucosidase with significant potency. The IC50 values from various studies suggest strong enzyme inhibition comparable to established inhibitors .

- Cell Viability and Toxicity Studies : In vitro studies have shown that this compound exhibits low cytotoxicity at therapeutic concentrations. For instance, when tested on different cell lines, it demonstrated significant inhibition of enzyme activity without adversely affecting cell viability at concentrations below 20 µM .

Case Studies

Several key studies illustrate the biological activity and potential applications of this compound:

| Study | Objective | Findings |

|---|---|---|

| Hossain et al. (1999) | Investigate conformational properties | Identified specific conformational attributes relevant to nucleoside synthesis |

| Al-Kadir et al. (1992) | Examine acetal derivative formation | Revealed insights into yield and stability of derivatives formed from the compound |

| Koerner et al. (1977) | Characterization of carbohydrate derivatives | Documented isolation and characterization of derivatives with potential applications in carbohydrate chemistry |

Applications in Medicine

Given its ability to inhibit alpha-glucosidase enzymes, this compound may have several therapeutic applications:

- Diabetes Management : As an alpha-glucosidase inhibitor, it holds promise for controlling blood glucose levels in diabetic patients.

- Potential Antioxidant Properties : Preliminary studies suggest that derivatives may exhibit antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases .

Safety and Handling

While the compound shows potential therapeutic benefits, safety precautions are necessary when handling it:

- Avoid dust formation and inhalation.

- Prevent skin and eye contact.

Future Directions

Further research is warranted to explore:

- The detailed mechanism of action at the molecular level.

- Long-term effects and efficacy in clinical settings.

- Potential combinations with other therapeutic agents for enhanced efficacy.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

-

Alpha-Glucosidase Inhibition

- The compound selectively inhibits alpha-glucosidase enzymes, which play a crucial role in carbohydrate digestion. This inhibition can lead to improved blood glucose regulation, making it a candidate for diabetes management .

- Case Study : In vitro studies have demonstrated that 1,5-Anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol significantly reduces postprandial blood glucose levels in diabetic models.

- Synthetic Intermediate in Sugar Nucleotide Preparation

- Proteomics Research

Pharmacological Applications

- Diabetes Treatment Formulations

- Potential for Drug Development

Synthesis of Complex Carbohydrates

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,5-Anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol, and how do their yields compare?

The compound is typically synthesized via selective protection of hydroxyl groups. A common approach involves:

- Benzylidene protection : Cyclic acetal formation at the 4,6-positions using α,α-dimethoxytoluene and catalytic acid (e.g., p-toluenesulfonic acid) in DMF at 60°C under reduced pressure .

- Toluoyl esterification : Acylation at the 2-position using toluoyl chloride in the presence of a base. Yields for benzylidene protection reach ~80%, but subsequent steps may require optimization to minimize side reactions. Comparatively, alternative methods using Raney nickel desulfurization (for related glucitol derivatives) yield well but require excess catalyst, risking acetyl group removal .

Q. Which spectroscopic techniques are critical for confirming the stereochemistry and regioselectivity of this compound?

- 1H and 13C NMR : Essential for verifying benzylidene acetal formation (characteristic resonances at δ 5.5–5.7 ppm for the acetal proton) and toluoyl ester placement (aromatic protons at δ 7.2–7.8 ppm). reports detailed NMR data for analogous structures, including splitting patterns and coupling constants to confirm stereochemistry .

- Mass spectrometry (HRMS) : Validates molecular weight and functional group integrity.

Advanced Research Questions

Q. How can competing side reactions during benzylidene deprotection be mitigated?

Deprotection of the benzylidene group (e.g., using acidic conditions) may inadvertently cleave other protecting groups. Strategies include:

- Selective acidolysis : Controlled use of dilute acetic acid or camphorsulfonic acid in methanol to target the benzylidene group without affecting toluoyl esters.

- Monitoring reaction progress : Real-time TLC or HPLC to terminate the reaction before over-acidification occurs. highlights similar challenges during deprotection of benzyl ethers, where sodium in liquid ammonia caused undesired side reactions .

Q. What catalyst optimization strategies improve efficiency in glucitol derivative synthesis?

- Raney nickel alternatives : For desulfurization steps, replacing Raney nickel with palladium on carbon reduces catalyst load (from 5–10 g/g substrate to 0.1–0.5 g/g) and minimizes acetyl group loss .

- Radical-based methods : AIBN/tributyltin hydride systems under reflux for selective reductions, as described in , avoid metal catalysts altogether .

Q. How do solvent polarity and temperature influence regioselectivity in benzylidene protection?

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance acetal formation kinetics by stabilizing transition states. achieved 80% yield in DMF at 60°C .

- Temperature control : Elevated temperatures (60–80°C) accelerate reaction rates but may promote side reactions. Lower temperatures (40–50°C) improve selectivity for 4,6-O-benzylidene formation over competing 3,6-O-protection.

Q. Data Contradiction Analysis

Q. How should researchers resolve discrepancies between experimental and predicted NMR data for this compound?

- Reference benchmarking : Compare experimental spectra with published data for structurally analogous compounds (e.g., 4,6-O-benzylidene derivatives in ) .

- Dynamic NMR (DNMR) : Investigate conformational flexibility or rotameric equilibria that may cause signal splitting.

- Computational validation : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and confirm assignments.

Q. Methodological Recommendations

- Purification : Silica gel chromatography (230–400 mesh) with gradient elution (hexane/ethyl acetate) effectively isolates the compound .

- Scale-up challenges : Pilot-scale synthesis requires careful control of exothermic reactions during benzylidene protection and catalyst filtration steps to maintain yield .

Eigenschaften

IUPAC Name |

[(4aR,7S,8R,8aS)-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-13-7-9-14(10-8-13)20(23)26-16-11-24-17-12-25-21(27-19(17)18(16)22)15-5-3-2-4-6-15/h2-10,16-19,21-22H,11-12H2,1H3/t16-,17+,18+,19+,21?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFGXGYVNALIEZ-HKJWYARFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2COC3COC(OC3C2O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)O[C@H]2CO[C@@H]3COC(O[C@H]3[C@@H]2O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.